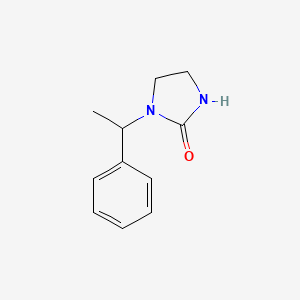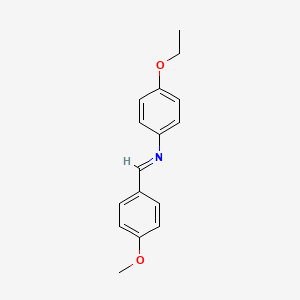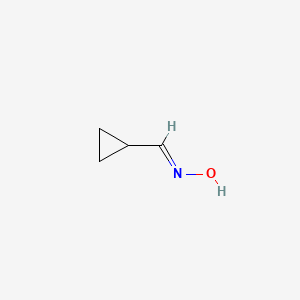
1-(1-Phenylethyl)imidazolidin-2-one
Overview
Description
1-(1-Phenylethyl)imidazolidin-2-one is a chemical compound with the CAS Number: 1547046-65-0 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 1-(1-phenylethyl)imidazolidin-2-one .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-4-isopropyl-1-[®-1-phenylethyl]imidazolidin-2-one started from the acetate aldol reaction .Molecular Structure Analysis
The InChI code for 1-(1-Phenylethyl)imidazolidin-2-one is 1S/C11H14N2O/c1-9(10-5-3-2-4-6-10)13-8-7-12-11(13)14/h2-6,9H,7-8H2,1H3,(H,12,14) . This indicates the presence of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
1-(1-Phenylethyl)imidazolidin-2-one is an oil at room temperature .Scientific Research Applications
1. Asymmetric Synthesis and Chiral Auxiliary
1-(1-Phenylethyl)imidazolidin-2-one has been used as a chiral auxiliary in asymmetric synthesis. For instance, its derivative (S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one was evaluated for asymmetric Mannich-type reactions, showing excellent yields and stereoselectivities. This was particularly utilized in the stereoselective synthesis of ezetimibe, a medication used to lower cholesterol levels (Goyal et al., 2016).
2. Synthesis of Bioactive Compounds
Imidazolidin-2-ones, derivatives of 1-(1-Phenylethyl)imidazolidin-2-one, have been employed in the synthesis of bioactive oligopeptides. They serve as proline surrogates or protectants of N-terminal amino acids against hydrolysis. Such synthesis typically involves reacting an alpha-aminoamide moiety with a ketone or an aldehyde, followed by intramolecular cyclization (Ferraz et al., 2007).
3. Gold-Catalyzed Synthesis
1-(1-Phenylethyl)imidazolidin-2-one and its derivatives have been used in gold-catalyzed synthesis processes. For example, a high-yielding solid-phase synthesis of a small library of imidazolidin-2-ones was conducted, demonstrating the efficiency of gold catalysis in the synthesis of drug-like heterocycles (La-Venia et al., 2016).
4. Corrosion Inhibition
Derivatives of 1-(1-Phenylethyl)imidazolidin-2-one have shown potential as corrosion inhibitors. An experimental and theoretical study evaluated the efficiency of various imidazoline derivatives, including 1-(2-ethylamino)-2-methylimidazolidine, as corrosion inhibitors in acid media (Cruz et al., 2004).
5. Synthesis of Amino Acids
The compound has been utilized in the mercury cyclization of chiral amidals, leading to the synthesis of diastereomeric mixtures of imidazolidin-4-ones and the subsequent production of D or L α- and β-amino acids (Amoroso et al., 1992).
6. Drug Synthesis and Antitumor Activity
1-(1-Phenylethyl)imidazolidin-2-one derivatives have been synthesized and evaluated as potential antitumor agents. For example, a novel HDAC inhibitor with a phenyl imidazolidin-2-one linker showed potent antitumor activities in vitro and in vivo (Cheng et al., 2014).
7. Corrosion Inhibition in Mild Steel
Novel amino acids based corrosion inhibitors, derived from imidazolidin-2-ones, have been synthesized and shown to be effective in inhibiting corrosion in mild steel. These inhibitors were characterized through various techniques, including electrochemical impedance and potentiodynamic polarization methods (Srivastava et al., 2017).
Safety And Hazards
The safety information available indicates that this compound may pose certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(1-phenylethyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(10-5-3-2-4-6-10)13-8-7-12-11(13)14/h2-6,9H,7-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPJKGPQTCLXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B3243084.png)
![(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile](/img/structure/B3243091.png)




![2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine](/img/structure/B3243135.png)

![Ethyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3243142.png)



